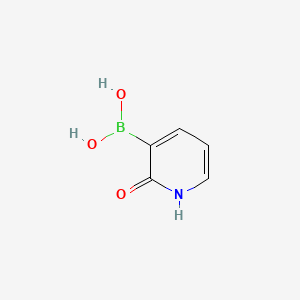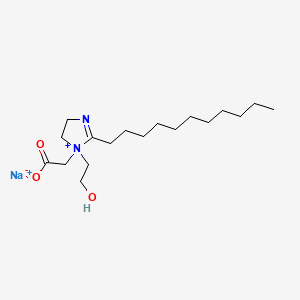
Sodium lauroamphoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Lauroamphoacetate is a zwitterionic surfactant of the amphoacetate class . It is considered one of the gentlest cleansing agents in cosmetics . It is a surfactant that allows water, oil, and dirt to mix, allowing things to become clean . It is also a foam booster and conditioning agent . It can be found in personal care products such as hair conditioners, body wash, shampoo, facial cleansers, foaming cleansing products, and other items .
Molecular Structure Analysis
The molecular formula of this compound is C18H34N2NaO3 . The average mass is 366.471 Da and the monoisotopic mass is 366.249451 Da .Chemical Reactions Analysis
This compound is synthesized through a chemical reaction between lauric acid (derived from coconut oil), and glycine . This reaction forms an amphoteric surfactant with a balanced charge, resulting in the production of this compound, which is then purified and used in cosmetic formulations .Physical And Chemical Properties Analysis
This compound has an average mass of 366.471 Da and a monoisotopic mass of 366.249451 Da . It is soluble in water .Applications De Recherche Scientifique
Cosmetic and Skincare Industry : Sodium lauroamphoacetate is used as a surfactant and mild foaming agent in cosmetic formulations for skin, hair, and mucosa. It's known for its low incidence of contact allergy despite extensive use. However, some cases of eczematous reactions have been reported, indicating its potential as an allergen (Foti et al., 2001).
Mining and Material Processing : In mineral processing, particularly in the flotation of cassiterite, this compound acts as an effective collector. It demonstrates strong collecting ability compared to other agents and contributes to the separation of minerals like cassiterite from impurities (Chen et al., 2017).
Drug Delivery Systems : this compound is used in the modification of halloysite nanotubes (HNTs) for drug delivery, specifically for loading and releasing quercetin. Its modification on HNTs enhances interactions and improves drug loading and release profiles (Liu et al., 2021).
Dental Care Products : It's used in toothpaste and mouth rinses as a surface cleaning agent. Studies have investigated the clearance of this compound from the oral cavity, indicating its minimal retention and short contact time with the oral cavity (Fakhry-Smith et al., 1997).
Low Irritant Liquid Cleanser Development : It's been used in developing low irritant liquid cleansers. Research has focused on selecting surfactants, including this compound, through various screening methods for their low irritant properties (Peter et al., 2005).
Pharmaceutical Formulations : Its role in the solubility and dissolution behavior of drugs has been studied. For instance, its effect on the solubility of piroxicam in different pH environments has been investigated (Paaver et al., 2012).
Potential Contraceptive Devices : Research has explored the use of this compound in gel formulations for their contraceptive properties, demonstrating its effectiveness in inhibiting sperm motility (Haineault et al., 2003).
Mécanisme D'action
Orientations Futures
Sodium Lauroamphoacetate is one of the oldest and most well-known members of the amphoteric family . The introduction of formulations comprising blends of amphoteric and anionic surfactants is regarded as one of the most significant innovations in personal cleansing products over the past six decades . This can be attributed to the synergistic interaction of anionics and amphoterics, which enables formulators to simultaneously increase the viscosity and foaming ability of cleansers while dramatically decreasing irritation potential to the skin and eyes .
Propriétés
IUPAC Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3;/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBFCSVHWJVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2NaO3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745448 |
Source


|
| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156028-14-7 |
Source


|
| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



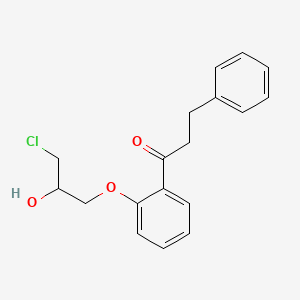
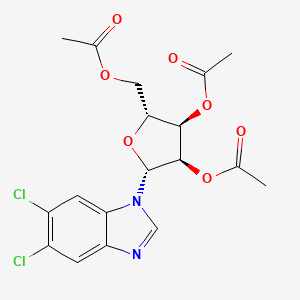

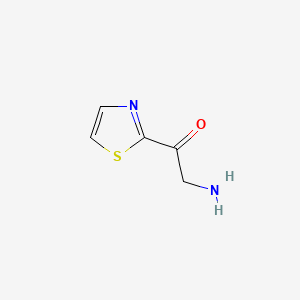

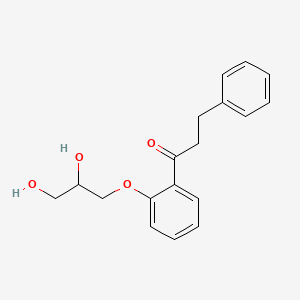

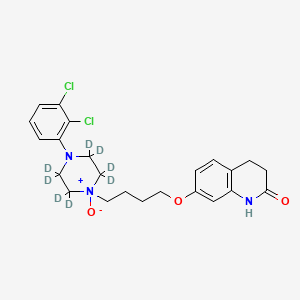
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
